2-((2-Fluorobenzyl)thio)ethanol

topological polar surface area ortho-fluorine effect membrane permeability

2-((2-Fluorobenzyl)thio)ethanol (CAS 89040-05-1) is a fluorinated organosulfur building block with molecular formula C₉H₁₁FOS and molecular weight 186.25 g/mol. It belongs to the aryl thioether ethanol class, featuring a 2-fluorobenzyl moiety linked via a thioether bridge to a primary alcohol.

Molecular Formula C9H11FOS
Molecular Weight 186.25 g/mol
CAS No. 89040-05-1
Cat. No. B1290235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Fluorobenzyl)thio)ethanol
CAS89040-05-1
Molecular FormulaC9H11FOS
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CSCCO)F
InChIInChI=1S/C9H11FOS/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,11H,5-7H2
InChIKeyDGXUBADSCVLMAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((2-Fluorobenzyl)thio)ethanol (CAS 89040-05-1): Procurement-Relevant Chemical Profile and Fragment Library Context


2-((2-Fluorobenzyl)thio)ethanol (CAS 89040-05-1) is a fluorinated organosulfur building block with molecular formula C₉H₁₁FOS and molecular weight 186.25 g/mol . It belongs to the aryl thioether ethanol class, featuring a 2-fluorobenzyl moiety linked via a thioether bridge to a primary alcohol. The compound is catalogued as ChemBridge fragment 9070514 (CHEMBRDG-BB 9070514) and is included in the ChemBridge Fragment Library designed for fragment-based drug discovery (FBDD) [1]. Commercially, it is supplied at ≥95% to ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC from multiple vendors .

1Fragment-based screening: ChemBridge library member (cat. 9070514) with batch QC
2Ortho-fluorine conformational bias: intramolecular H-bond capable; distinct from meta/para
3Synthetic diversification: primary alcohol handle for downstream elaboration

Why 2-((2-Fluorobenzyl)thio)ethanol (CAS 89040-05-1) Cannot Be Generically Substituted: Ortho-Fluorine Effects on Polarity and Conformation


Substituting 2-((2-fluorobenzyl)thio)ethanol with its para-fluoro (CAS 203303-04-2), meta-fluoro (CAS 85582-62-3), or non-fluorinated benzyl (CAS 26524-88-9) analogs is not scientifically neutral due to quantifiable differences in topological polar surface area (TPSA) and conformational behavior arising specifically from the ortho-fluorine position. The ortho-fluorine atom engages in intramolecular hydrogen bonding (IMHB) with the alcohol hydroxyl proton, as characterized by Bogdan et al. (2015), which alters the compound's solvent-accessible polarity, hydrogen-bond acidity, and conformational landscape relative to regioisomeric and non-fluorinated analogs [1]. These differences carry direct implications for membrane permeability, protein target engagement, and fragment screening hit rates — making generic substitution a risk to experimental reproducibility and SAR interpretation [2].

TPSAOrtho-fluorine TPSA reduction (~56%) may not be replicated by para/meta analogs, altering permeability context
ConformationIntramolecular F···HO hydrogen bond modifies conformational landscape vs. other regioisomers
Fluorine effectNon-fluorinated benzyl analog lacks fluorine-driven lipophilicity and TPSA effects

Quantitative Evidence Guide: 2-((2-Fluorobenzyl)thio)ethanol (CAS 89040-05-1) Differentiation from Closest Analogs


Topological Polar Surface Area (TPSA): Ortho-Fluoro TPSA Reduction of ~56% Versus Para-Fluoro and Non-Fluorinated Analogs

2-((2-Fluorobenzyl)thio)ethanol exhibits a computed TPSA of 20.23 Ų , which is approximately 56% lower than the TPSA of its para-fluoro regioisomer (2-[(4-fluorobenzyl)thio]ethanol, PSA = 45.53 Ų ) and the non-fluorinated 2-(benzylthio)ethanol (PSA = 45.53 Ų [1]). This marked reduction is attributable to the ortho-fluorine's capacity to form an intramolecular hydrogen bond with the terminal alcohol OH, effectively shielding polar surface area from solvent contact. Such TPSA reduction is absent in meta-fluoro and para-fluoro regioisomers, where the fluorine is geometrically unable to engage the OH group intramolecularly.

TPSA Comparison
Computed context
Ortho-F: 20.23 Ų
Para-F / unsubstituted: 45.53 Ų
Δ ≈ −55.6%
Supports membrane permeability differentiation
Method-dependent variance possible; ~2.3-fold difference exceeds noise
topological polar surface area ortho-fluorine effect membrane permeability fragment-based drug discovery

Lipophilicity (LogP): Quantified LogP Increase of ~0.14 Units Over Non-Fluorinated Benzylthioethanol

2-((2-Fluorobenzyl)thio)ethanol has a computed LogP of 2.0512 , representing a measurable increase in lipophilicity over the non-fluorinated 2-(benzylthio)ethanol, which displays a LogP of 1.91 [1] to 2.00 [2] depending on the computational method. Notably, all three fluorobenzyl regioisomers (ortho, meta, para) cluster around LogP ~2.05, confirming that the fluorine atom itself — not its positional orientation — drives the bulk lipophilicity shift relative to the unsubstituted analog .

LogP Shift
Cross-study comparable
Target: LogP 2.05
Non-fluorinated: 1.91–2.00
ΔLogP +0.05–0.14
Lipophilicity driven by fluorine presence
LogP alone does not differentiate regioisomers
lipophilicity logP fluorination effect partition coefficient

Intramolecular Hydrogen Bonding and Conformational Restriction: Ortho-Fluorine as a Conformational Lock Distinct from Meta and Para Isomers

The ortho-fluorine in 2-((2-fluorobenzyl)thio)ethanol can engage in an intramolecular hydrogen bond (IMHB) with the alcohol OH proton (F···HO interaction), a conformational motif that is sterically impossible in meta-fluoro and para-fluoro regioisomers. Bogdan et al. (2015) demonstrated through MPWB1K/6-31+G(d,p) calculations and experimental pKAHY measurements that ortho-fluorination of benzyl alcohol derivatives substantially alters the conformational landscape and modulates hydrogen-bond donating capacity [1]. The 2-fluorobenzyl thioether in the target compound extends this effect to the thioether-linked alcohol, producing a conformationally restricted structure with 4 rotatable bonds whose populated conformer distribution differs measurably from that of 3-fluoro and 4-fluoro analogs.

IMHB Conformation
Supporting evidence
Ortho-F···HO interaction structurally possible; absent in meta/para
May pre-organize for target binding
DFT study (Bogdan 2015); pKAHY validation
intramolecular hydrogen bonding ortho-fluorine conformational effect conformational restriction hydrogen-bond acidity

Fragment-Based Drug Discovery (FBDD) Qualification: Full Rule-of-Three Compliance Within the ChemBridge Fragment Library

2-((2-Fluorobenzyl)thio)ethanol satisfies all Astex Rule of Three (RO3) criteria for fragment-based drug discovery screening collections [1]: molecular weight 186.25 Da (< 300 Da threshold), cLogP ~2.05 (≤ 3.0), H-bond donors 1 (≤ 3), H-bond acceptors 2 (≤ 3), and rotatable bonds 4 (≤ 3 recommended; borderline but acceptable in practice) . As ChemBridge catalog number 9070514, it is part of a curated fragment library of over 15,000 compounds pre-filtered for RO3 compliance, diversity, and physicochemical suitability for high-concentration screening by X-ray crystallography, NMR, and SPR [2]. In contrast, the 4-bromo analog (MW 247.15, CAS 518316-24-0) approaches the upper MW limit, and the 4-methyl analog (MW 182.28, CAS 89040-08-4) provides a different chemotype for SAR exploration .

RO3 Compliance
Class-level inference
MW 186, cLogP 2.05, HBD 1, HBA 2, RotB 4 — compliant
Screening-ready fragment library member
RotB borderline; ChemBridge curated collection
Rule of Three fragment-based drug discovery ChemBridge fragment library FBDD screening collection

Physicochemical Property Comparison: Density, Boiling Point, and Flash Point Across Fluorinated and Non-Fluorinated Analogs

The computed density of 2-((2-fluorobenzyl)thio)ethanol is 1.205–1.206 g/cm³ , which is identical to its para-fluoro regioisomer (1.205 g/cm³ ) and ~7.7% higher than the non-fluorinated 2-(benzylthio)ethanol (1.119 g/cm³ [1]), consistent with the increased molecular mass contributed by fluorine. The predicted boiling point is 297°C at 760 mmHg, closely matching the 4-fluoro analog (301.8°C) and the unsubstituted analog (296.1°C). These data confirm that bulk physical properties are dominated by the presence/absence of fluorine rather than its ring position.

Bulk Properties
Computed context
Density: 1.205 g/cm³
bp 297°C, flash 133°C
vs unsubstituted: Δ+7.7% density
Fluorine affects bulk properties
Mass-to-volume conversions differ; regioisomers similar
density boiling point flash point physicochemical properties fluorobenzyl thioether

Synthetic Accessibility via One-Pot Benzyl Thioether Methodology: Robust Route from 2-Fluorobenzyl Halides

2-((2-Fluorobenzyl)thio)ethanol is accessible via the general one-pot benzyl thioether synthesis reported by Eccles et al. (2010), in which benzyl halides (including 2-fluorobenzyl chloride) react with thiourea followed by in situ alkylation with 2-chloroethanol or ethylene oxide to yield the thioether alcohol . This methodology avoids the use of free thiol intermediates, which can be odorous and prone to oxidation, and has been demonstrated across a broad scope of benzyl halide substrates. The primary alcohol handle provides a synthetic diversification point (oxidation to aldehyde/carboxylic acid, esterification, etherification, or conversion to a leaving group) that enables downstream elaboration in medicinal chemistry campaigns .

One-Pot Synthesis
Supporting evidence
2-Fluorobenzyl chloride + thiourea → thioether alcohol; primary alcohol handle
Reliable in-house preparation
Eccles et al. 2010 protocol; avoids free thiol
one-pot synthesis benzyl thioether thiourea method 2-fluorobenzyl chloride

Optimal Application Scenarios for 2-((2-Fluorobenzyl)thio)ethanol (CAS 89040-05-1) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Primary Screening Libraries Requiring Ortho-Fluorine Conformational Bias

For FBDD programs where fragment library members with reduced TPSA and ortho-fluorine-induced conformational restriction are desired, 2-((2-fluorobenzyl)thio)ethanol (TPSA 20.23 Ų, LogP 2.05) provides a differentiated entry point versus its para-fluoro and unsubstituted analogs (TPSA ~45.5 Ų). The ~56% TPSA reduction (Evidence Item 1) predicts improved passive membrane permeability, while the ortho-F···HO intramolecular hydrogen bond (Evidence Item 3) may pre-organize the molecule for target binding. As a ChemBridge Fragment Library member (cat. 9070514, Evidence Item 4), it is available in screening-ready format with batch QC, making it suitable for high-concentration biochemical assays, NMR-based screening, SPR, and X-ray crystallographic fragment soaking experiments [1].

Regioisomeric SAR Exploration of Fluorobenzyl Thioether Pharmacophores in Lead Optimization

When a fluorobenzyl thioether moiety has been identified as a pharmacophoric element in a hit or lead series, procurement of all three regioisomers (ortho CAS 89040-05-1, meta CAS 85582-62-3, para CAS 203303-04-2) enables systematic exploration of fluorine position effects on potency, selectivity, and physicochemical properties. The ortho isomer specifically allows investigation of intramolecular hydrogen bonding effects on target binding (Evidence Item 3), which are structurally inaccessible to the meta and para isomers. The primary alcohol handle further permits parallel derivatization to probe SAR at the ethanol terminus .

Synthesis of ortho-Fluorobenzylthio-Containing Bioactive Molecules via Alcohol Diversification

The primary alcohol of 2-((2-fluorobenzyl)thio)ethanol serves as a synthetic diversification point for constructing more complex bioactive molecules bearing the 2-fluorobenzylthio pharmacophore. The validated one-pot synthesis from 2-fluorobenzyl chloride and thiourea (Evidence Item 6) ensures reliable access to the building block, which can be subsequently elaborated through oxidation, esterification, etherification, or conversion to a halide/mesylate for nucleophilic displacement. This strategy is applicable to medicinal chemistry programs targeting enzymes, GPCRs, or ion channels where fluorobenzyl thioether motifs have demonstrated activity — as exemplified by 2-fluorobenzylthio-containing 1,2,4-triazole MetAP2 inhibitors and S1P1 receptor ligands reported in the literature [2].

Physicochemical Property Benchmarking for Computational ADME Model Calibration

Given the well-characterized computed properties (LogP 2.05, TPSA 20.23, HBD 1, HBA 2, RotB 4, density 1.205 g/cm³, bp 297°C; Evidence Items 1, 2, 5) and the availability of batch-specific experimental QC data (NMR, HPLC, GC; Evidence Item 4), 2-((2-fluorobenzyl)thio)ethanol can serve as a reference compound for calibrating or validating computational ADME prediction models — particularly for assessing the accuracy of TPSA algorithms in handling ortho-substituted aromatics capable of intramolecular hydrogen bonding. The compound's position within the RO3-compliant fragment space also makes it a useful benchmark for fragment-specific property prediction tools .

Application
Selection Property
Validation Focus
FBDD primary screening with ortho-fluorine bias
Ortho-fluorine TPSA & conformational restriction
Permeability & target engagement context
Regioisomeric SAR exploration of fluorobenzyl thioether
Ortho vs. meta/para fluorine position
Intramolecular H-bond effect on potency/selectivity
Synthesis of fluorobenzylthio-containing bioactive molecules
Primary alcohol diversification handle
Downstream elaboration via oxidation/esterification
Computational ADME model calibration
Computed physicochemical property set
TPSA algorithm accuracy for ortho-substituted aromatics

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